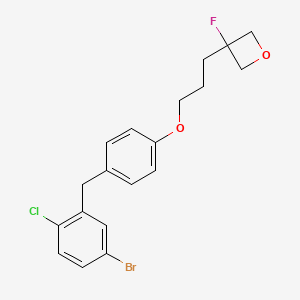
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzyl chloride, which is then reacted with 4-hydroxybenzyl alcohol to form 5-bromo-2-chlorobenzyl phenyl ether. This intermediate is further reacted with 3-chloropropyl fluoride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Applications De Recherche Scientifique
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(4-(5-Bromo-2-chlorobenzyl
Propriétés
Numéro CAS |
1802489-69-5 |
|---|---|
Formule moléculaire |
C19H19BrClFO2 |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
3-[3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]propyl]-3-fluorooxetane |
InChI |
InChI=1S/C19H19BrClFO2/c20-16-4-7-18(21)15(11-16)10-14-2-5-17(6-3-14)24-9-1-8-19(22)12-23-13-19/h2-7,11H,1,8-10,12-13H2 |
Clé InChI |
YLRXZBCWVPMXOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
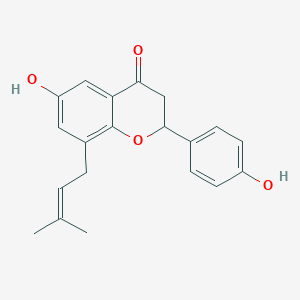
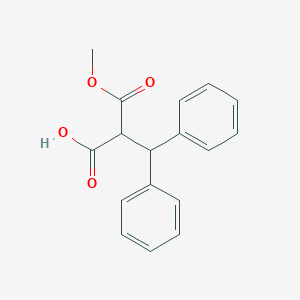
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
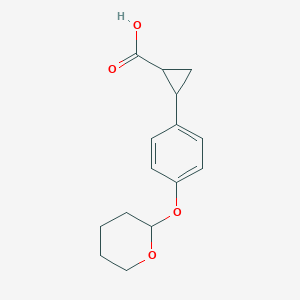
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
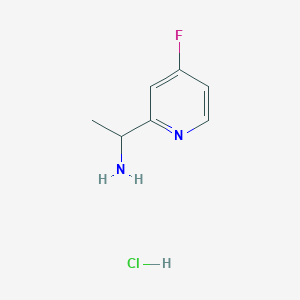
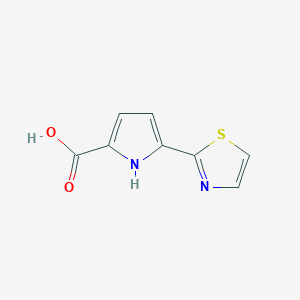

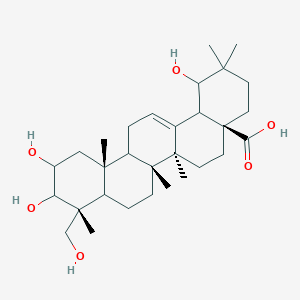
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
